molecular formula C10H20N2O3S B6243876 tert-butyl N-[(1r,3r)-3-[imino(methyl)oxo-lambda6-sulfanyl]cyclobutyl]carbamate, trans CAS No. 2742630-78-8

tert-butyl N-[(1r,3r)-3-[imino(methyl)oxo-lambda6-sulfanyl]cyclobutyl]carbamate, trans

Cat. No.: B6243876
CAS No.: 2742630-78-8
M. Wt: 248.3
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Description

Tert-butyl N-[(1r,3r)-3-[imino(methyl)oxo-lambda6-sulfanyl]cyclobutyl]carbamate, trans is a synthetic organic compound notable for its distinct structural features and potential applications in various fields, including medicinal chemistry and material science. The compound contains a tert-butyl carbamate group attached to a cyclobutyl ring, which is further functionalized with an imino(methyl)oxo-lambda6-sulfanyl substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[(1r,3r)-3-[imino(methyl)oxo-lambda6-sulfanyl]cyclobutyl]carbamate can be achieved through multi-step organic synthesis. Common steps might include:

  • Formation of the cyclobutyl ring: Typically achieved via cyclization reactions.

  • Introduction of the tert-butyl carbamate group: Usually via reaction with tert-butyl isocyanate in the presence of a suitable base.

  • Functionalization with the imino(methyl)oxo-lambda6-sulfanyl group: This could involve nucleophilic substitution or addition reactions.

Industrial Production Methods

On an industrial scale, the production of tert-butyl N-[(1r,3r)-3-[imino(methyl)oxo-lambda6-sulfanyl]cyclobutyl]carbamate would likely utilize continuous flow reactors to ensure high yield and purity. Optimization of reaction conditions, such as temperature, pressure, and catalyst selection, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: The compound can undergo oxidation reactions, potentially forming sulfoxides or sulfones.

  • Reduction: Reduction can lead to the removal of the imino group or the reduction of the oxo group.

  • Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups attached to the cyclobutyl ring.

Common Reagents and Conditions

  • Oxidizing agents: Hydrogen peroxide, peracids.

  • Reducing agents: Sodium borohydride, lithium aluminum hydride.

  • Substitution conditions: Acids, bases, or specific catalysts depending on the type of substitution.

Major Products Formed

The major products of these reactions depend on the specific conditions and reagents used but can include a variety of cyclobutyl derivatives with modified functional groups.

Scientific Research Applications

Tert-butyl N-[(1r,3r)-3-[imino(methyl)oxo-lambda6-sulfanyl]cyclobutyl]carbamate has diverse applications:

  • Chemistry: Used as a building block for more complex organic molecules.

  • Biology: Studied for its potential as a ligand in biochemical assays.

  • Medicine: Explored for its potential therapeutic properties, possibly as an enzyme inhibitor or antimicrobial agent.

  • Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism by which tert-butyl N-[(1r,3r)-3-[imino(methyl)oxo-lambda6-sulfanyl]cyclobutyl]carbamate exerts its effects involves interaction with specific molecular targets. The tert-butyl carbamate group can increase the compound's stability and bioavailability, while the imino and oxo-lambda6-sulfanyl groups can interact with biological molecules, potentially inhibiting enzyme activity or disrupting cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl N-cyclobutylcarbamate

  • N-[(1r,3r)-3-oxo-cyclobutyl]carbamate

  • Tert-butyl N-(3-sulfanylcyclobutyl)carbamate

Uniqueness

What sets tert-butyl N-[(1r,3r)-3-[imino(methyl)oxo-lambda6-sulfanyl]cyclobutyl]carbamate apart is its unique combination of functional groups, which impart distinctive chemical reactivity and potential biological activity. The specific arrangement of imino, oxo-lambda6-sulfanyl, and tert-butyl carbamate groups in the cyclobutyl framework offers opportunities for unique interactions in both chemical synthesis and biological applications.

Properties

CAS No.

2742630-78-8

Molecular Formula

C10H20N2O3S

Molecular Weight

248.3

Purity

95

Origin of Product

United States

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